molecular formula C18H22N2O5S B6542812 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070960-57-4

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No.: B6542812
CAS No.: 1070960-57-4
M. Wt: 378.4 g/mol
InChI Key: HZQSROVVSGWPGG-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is an organic compound that features a sulfonamide group attached to a dimethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-aminophenyl-N,N-dimethylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzene moiety can interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3,4-dimethoxyphenyl)amino]benzoic acid
  • 2-[4-(3,4-dimethoxyphenyl)amino]benzamide
  • 2-[4-(3,4-dimethoxyphenyl)amino]phenylacetic acid

Uniqueness

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is unique due to the presence of both a sulfonamide group and a dimethoxybenzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and specific binding interactions, making it valuable for various applications.

Properties

IUPAC Name

2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)15-9-10-16(24-3)17(12-15)25-4/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSROVVSGWPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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